Superior Blood Pressure Control in Non-Responders to Monotherapy
Kalten's fixed-dose combination demonstrates superior antihypertensive efficacy compared to its individual components in patients unresponsive to monotherapy. A between-patient study demonstrated that in 26 patients who were non-responders to atenolol (100 mg) alone, the addition of hydrochlorothiazide + amiloride (50 mg + 5 mg) as part of a combination regimen resulted in a further clinically consistent decrease in both supine and upright blood pressure [1]. Similarly, 19 patients non-responsive to the diuretic combination alone experienced a further decrease in blood pressure upon the addition of atenolol [1]. This evidence confirms that the triple combination provides an additional therapeutic benefit not achievable with simpler treatment regimens.
| Evidence Dimension | Antihypertensive Efficacy (Blood Pressure Reduction) |
|---|---|
| Target Compound Data | Further and clinically consistent decrease in supine and upright BP when combination is used |
| Comparator Or Baseline | Atenolol 100 mg monotherapy OR Hydrochlorothiazide 50 mg + Amiloride 5 mg combination |
| Quantified Difference | Qualitative improvement described as 'further and clinically consistent decrease' in non-responders |
| Conditions | 76 patients with mild or moderate essential arterial hypertension; between-patient study design; 4-month treatment period |
Why This Matters
This demonstrates that Kalten provides a therapeutic advantage in patients who fail to achieve adequate blood pressure control on standard first-line monotherapies, justifying its selection over simpler two-drug combinations or beta-blocker monotherapy.
- [1] Salvadeo A, Villa G, Segagni S, Piazza V, Galli F. Pressure and humoral changes induced by atenolol and hydrochlorothiazide + amiloride, alone and in free combination. A comparative between-patient study. Int J Clin Pharmacol Res. 1983;3(5):371-7. PMID: 6678831. View Source
